Curassavine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBKKUAYMFOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987936 | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-70-6, 82398-74-1 | |
| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Botanical Distribution and Ecogeographical Occurrence of Curassavine
Primary Plant Sources of Curassavine: Genus Heliotropium
The genus Heliotropium, belonging to the Boraginaceae family, is a significant source of this compound and other pyrrolizidine (B1209537) alkaloids. dgra.dejournalagent.com These plants are widespread in temperate and tropical regions globally. journalagent.com
Heliotropium curassavicum as a Key Producer
Heliotropium curassavicum, commonly known as salt heliotrope, is a prominent producer of this compound. researchgate.netresearchgate.netrsc.org This perennial herb is native to the Americas, extending from Canada to Argentina, and has also been introduced to other continents, including Africa, Asia, Australia, and Europe. wikipedia.orggbif.org It characteristically thrives in saline and alkaline soils, such as those found in coastal areas, salt marshes, and alkali flats. wikipedia.orgarizona.edu The plant is recognized by its fleshy, glaucous (bluish-grey) leaves and coiled inflorescences of small, white to purplish flowers. arizona.edunsw.gov.au Research has identified this compound as the major alkaloid in Heliotropium curassavicum. researchgate.netrsc.org
Other Heliotropium Species Containing this compound
While Heliotropium curassavicum is a primary source, this compound has also been reported in other species within the Heliotropium genus. nih.gov For instance, studies have detected this compound in Heliotropium spathulatum, a species found in the arid zones of North America. vulcanchem.com The presence of this alkaloid has also been noted in Heliotropium ovalifolium. researchgate.net The genus Heliotropium is known for producing a variety of pyrrolizidine alkaloids, and the specific alkaloid profile can vary between species. wur.nl
Presence of this compound in Other Plant Genera and Families
Beyond the Heliotropium genus, this compound has been identified in other plant taxa, most notably within the Boraginaceae family.
Anchusa officinalis : Commonly known as common bugloss, Anchusa officinalis is another member of the Boraginaceae family where this compound has been detected. nih.govvulcanchem.comnih.govmdpi.com This plant is native to temperate regions of Eurasia. vulcanchem.com The detection of this compound in this species highlights its distribution across different genera within the same plant family. mdpi.com
Factors Influencing this compound Accumulation in Plant Tissues
The concentration of this compound and other pyrrolizidine alkaloids in plants is not static but is influenced by a combination of external and internal factors. dgra.denumberanalytics.com
Geographical and Environmental Influences
The geographical location and the surrounding environmental conditions play a crucial role in the production of secondary metabolites like this compound. cid-inc.comoregonstate.edu Key environmental factors include:
Soil Conditions: The availability of nutrients and water in the soil can significantly impact alkaloid concentrations. universiteitleiden.nlnih.gov For instance, nutrient availability and soil moisture have been shown to influence the total pyrrolizidine alkaloid concentration in the roots and shoots of some plants. universiteitleiden.nl
Light: Light intensity, quality, and duration are critical environmental cues that affect plant growth and the synthesis of secondary metabolites. oregonstate.edumdpi.comnih.gov Changes in light conditions can alter the accumulation of various phytochemicals. nih.gov
Temperature: Temperature affects most plant metabolic processes, including the production of alkaloids. oregonstate.edumdpi.com Both high and low temperature stress can lead to changes in the accumulation of protective compounds in plants. mdpi.com
Ontogenetic Variation and Developmental Stages Affecting Alkaloid Content
The concentration of this compound can vary depending on the developmental stage of the plant, a phenomenon known as ontogenetic variation. numberanalytics.comdntb.gov.uanih.gov Research on various pyrrolizidine alkaloid-producing plants has shown that the levels of these compounds can change throughout the plant's life cycle. dgra.denih.gov For example, in some species, the highest concentrations of alkaloids are found in the flowers, followed by the leaves, with lower amounts in the stem. dgra.de Younger leaves may also accumulate metabolites more rapidly than older ones as part of their defense mechanism. mdpi.com This variation suggests that the plant allocates its chemical defenses strategically to different parts and at different times to maximize protection. scispace.com
Chemical Synthesis and Derivatization of Curassavine
Total Synthesis Approaches to Curassavine
The total synthesis of complex natural products like this compound is a challenging endeavor that validates their proposed structures and provides access to quantities for biological evaluation. wikipedia.org While specific total syntheses of this compound itself are not extensively detailed in readily available literature, the general principles of natural product synthesis would apply. Such a synthesis would require the stereocontrolled construction of two key fragments: the necine base, (-)-trachelanthamidine, and the necic acid, (-)-curassavic acid, followed by their esterification.
Synthetic Strategies for Pyrrolizidine (B1209537) Alkaloid Scaffolds Relevant to this compound
The pyrrolizidine skeleton is a common structural motif in over 6000 natural alkaloids. researchgate.net Its synthesis has been a subject of intense research, leading to the development of several strategic approaches. These methods are broadly applicable to the synthesis of the trachelanthamidine (B129624) core of this compound.
Key strategies for constructing the azabicyclic skeleton of pyrrolizidine alkaloids include:
Cycloaddition Reactions: 1,3-dipolar cycloadditions are powerful tools for the diastereoselective construction of the pyrrolizidine framework from simple building blocks. otago.ac.nznih.gov
Condensations and Metal-Catalyzed Reactions: These are among the most frequently used methods for synthesizing natural pyrrolizidines and their derivatives. researchgate.net
Sigmatropic Rearrangements: These reactions are also commonly employed in the synthesis of pyrrolizidine alkaloids. researchgate.net
Hydrogenation of Heteroaromatic Compounds: This approach involves the reduction of corresponding heteroaromatic precursors. researchgate.net
Transition Metal-Mediated Cyclizations: Ring-closing metathesis is a notable example of this strategy. researchgate.net
Radical Processes: These reactions offer alternative pathways to the bicyclic system. researchgate.net
Many synthetic routes utilize the "chiral pool," employing naturally occurring enantiomerically pure starting materials like proline, tartaric acid, and various sugars. researchgate.net Tandem transannular ring contractions have also been explored as a strategy to create azabicyclic scaffolds. rsc.org
Semi-synthetic Modifications and Derivative Generation
Semi-synthesis involves the chemical modification of a naturally occurring compound to create new derivatives. wikipedia.org This approach is often more practical than total synthesis for producing a range of analogs for structure-activity relationship studies.
Esterification Reactions of Necine Bases (e.g., trachelanthamidine esters)
This compound is an ester of the necine base (-)-trachelanthamidine and (-)-curassavic acid. vulcanchem.com The esterification of necine bases is a key biological process in the biosynthesis of many pyrrolizidine alkaloids and a common strategy in their semi-synthesis. nih.gov In nature, trachelanthamidine serves as a common precursor that is esterified to form various alkaloids. nih.gov
In laboratory settings, trachelanthamidine can be esterified with various acids to produce a library of analogs. For instance, insects like Estigmene acrea are known to hydrolyze ingested pyrrolizidine alkaloids and re-esterify the resulting necine bases, including trachelanthamidine. researchgate.net This natural process highlights the feasibility of creating diverse esters from a common necine base. Studies have shown the formation of various trachelanthamine (B78425) isomers and other derivatives through esterification. researchgate.net The choice of the esterifying acid can significantly influence the biological properties of the resulting alkaloid.
Structural Analogs and Their Chemical Preparation
The chemical preparation of structural analogs of this compound can involve modifications to both the necine base and the necic acid moiety. The genus Heliotropium, which produces this compound, also synthesizes a variety of other pyrrolizidine alkaloids with different necine bases and necic acids. mdpi.com
For example, minor alkaloids isolated from Heliotropium curassavicum include compounds where the trachelanthamidine base is replaced by other necine bases like isoretronecanol, laburnine, or supinidine. chemfaces.com These natural analogs provide a blueprint for synthetic efforts.
Structural Elucidation and Advanced Spectroscopic Characterization of Curassavine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Curassavine Structure Determination.nstl.gov.cn
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application has been pivotal in defining the architecture of this compound. nstl.gov.cnmdpi.com This technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.
One-Dimensional NMR Techniques (¹H, ¹³C).nstl.gov.cn
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. For instance, a multiplet observed between δ 3.72–3.68 ppm is assigned to the proton at the H-1 position. vulcanchem.com Another multiplet in the range of δ 2.95–2.89 ppm corresponds to the H-8 proton. vulcanchem.com The protons at the H-3 position appear as a multiplet between δ 2.34–2.28 ppm, while a characteristic singlet at δ 1.45 ppm indicates the presence of a methyl (CH₃) group. vulcanchem.com
The ¹³C NMR spectrum provides complementary information by identifying the chemical shifts of the carbon atoms. Key signals include a peak at δ 174.2 ppm, which is characteristic of a carbonyl carbon (C=O). vulcanchem.com A signal at δ 72.1 ppm is attributed to the C-2 carbon, while the C-1 and C-8 carbons resonate at δ 58.3 ppm and δ 42.7 ppm, respectively. vulcanchem.com The methyl carbon gives rise to a signal at δ 24.1 ppm. vulcanchem.com
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | 3.72–3.68 (m) | 58.3 |
| 2 | - | 72.1 |
| 3 | 2.34–2.28 (m) | - |
| 8 | 2.95–2.89 (m) | 42.7 |
| CH₃ | 1.45 (s) | 24.1 |
| C=O | - | 174.2 |
Data recorded in CDCl₃. vulcanchem.com
Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC)
To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing crucial connectivity information.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu By analyzing the cross-peaks in a COSY spectrum, the spin systems within the molecule can be traced, helping to piece together fragments of the structure. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. columbia.edu This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. libretexts.org An HMQC spectrum shows a cross-peak for every C-H bond, confirming which proton is attached to which carbon. columbia.edulibretexts.org
The combined interpretation of these 1D and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the definitive elucidation of this compound's structure as the ester of trachelanthamidine (B129624) and (-)-curassavic acid. vulcanchem.comekb.eg
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis.nstl.gov.cn
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and formula of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) has been employed to confirm its molecular formula.
Using techniques like electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is observed. For this compound, the experimental mass-to-charge ratio (m/z) is found to be 300.2145, which is in close agreement with the calculated value of 300.2149 for the molecular formula C₁₆H₃₀NO₄. vulcanchem.com This confirmation of the molecular formula is a crucial step in the structure elucidation process.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragments at m/z 124 and 142 are characteristic of the trachelanthamidine base, a core component of this compound's structure. vulcanchem.com These fragments arise from the cleavage of the ester bond, helping to identify the necine base and the acidic moiety of the alkaloid. Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the detection and analysis of this compound and related pyrrolizidine (B1209537) alkaloids. mdpi.commdpi.com
Other Spectroscopic Methods for Structural Confirmation (e.g., IR, UV-Vis)
In addition to NMR and MS, other spectroscopic methods provide complementary data for the structural confirmation of this compound.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. uobabylon.edu.iq In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and C-N and C-O bonds, further corroborating the structure determined by NMR and MS. yok.gov.trmrclab.com
Stereochemical Aspects of this compound.mdpi.com
The structural elucidation of this compound is not complete without defining its stereochemistry, as the spatial arrangement of atoms significantly impacts its biological activity. This compound possesses several chiral centers, leading to the possibility of multiple stereoisomers.
The structure of this compound combines a bicyclic pyrrolizidine nucleus with a branched ester side chain. The necine base is (-)-trachelanthamidine, and it is esterified at the C-1 position with (-)-curassavic acid, which is a 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoic acid derivative. vulcanchem.com The determination of the specific stereoisomers for both the necine base and the necic acid is crucial. While mass spectrometry cannot typically distinguish between stereoisomers, advanced NMR techniques and comparison with synthetic standards or compounds of known configuration are often required for unambiguous stereochemical assignment. researchgate.net The diversity in the stereochemistry of dehydropyrrolizidine alkaloids presents challenges in their analysis and requires careful investigation to establish the absolute configuration of each chiral center. chemfaces.com
Mechanisms of Action and Biological Activities of Curassavine Non Human and in Vitro Studies
Interaction with Biological Systems at a Molecular Level
The interactions of Curassavine and its broader chemical class, pyrrolizidine (B1209537) alkaloids (PAs), have been investigated at the molecular level, revealing modulation of key enzymatic and receptor systems.
Pyrrolizidine alkaloids (PAs) are recognized for their role as a chemical defense mechanism in plants against herbivores, an effect that is partly attributed to their ability to inhibit acetylcholinesterase (AChE). researchgate.netresearchgate.net AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition can lead to neurotoxic effects in insects and other animals. mdpi.comacs.org
The neuromodulatory effects of pyrrolizidine alkaloids also extend to their interaction with various neuroreceptors. PAs have been shown to inhibit the binding of specific molecules to muscarinic acetylcholine and serotonin (B10506) (5-HT) receptors. mdpi.com This action may be responsible for the food avoidance behavior observed in herbivores that attempt to consume PA-containing plants. mdpi.com
Recent computational and in vitro studies have further elucidated these interactions. A machine-learning approach predicted with high probability that the muscarinic acetylcholine receptor M1 is a biological target for over 200 PAs. nih.gov Subsequent molecular docking analysis suggested that PAs bind to the same pocket as a known M1 antagonist, and this was confirmed by in vitro assays which showed that PAs are potential antagonists of this receptor. nih.gov
Specific PAs have shown selectivity for different receptor subtypes. Cremastrine, for example, was found to selectively inhibit the muscarinic M3 receptor with a high affinity (Ki = 126 nM). acs.org Furthermore, synthetic pyrrolizidine derivatives have been developed that act as potent and selective partial agonists or antagonists at 5-HT₄ receptors. acs.org While direct receptor binding data for this compound is not extensively detailed, its classification as a PA places it within a group of compounds known for significant receptor interaction. journalagent.com
Enzyme Modulation by this compound (e.g., acetylcholinesterase inhibition by PAs)
In Vitro Biological Activities (e.g., Antifungal, Antimicrobial)
This compound is found in plants that exhibit significant antimicrobial and antifungal properties in laboratory settings. Crude extracts from Heliotropium curassavicum, a known source of this compound, have demonstrated inhibitory effects against the bacterium Staphylococcus aureus and the fungus Candida albicans. rsc.org The minimum inhibitory concentration (MIC) for these activities was recorded at 256 µg/mL and 512 µg/mL, respectively. rsc.org
Similarly, extracts from Asclepias curassavica, which also contains this compound, have shown broad antimicrobial activity against various bacteria and fungi. acs.org Other species within the Heliotropium genus have also been studied, with extracts showing noticeable inhibition against fungi like Penicillium citrinum. journalagent.com The collective findings suggest that plants containing this compound are a source of potent antimicrobial agents.
Table 1: In Vitro Antimicrobial Activity of Heliotropium curassavicum Extract
| Microorganism | Type | Activity Measurement | Result | Citation |
|---|---|---|---|---|
| Staphylococcus aureus | Bacterium | Minimum Inhibitory Concentration (MIC) | 256 µg/mL | rsc.org |
A variety of standard laboratory methods have been employed to quantify the in vitro biological activities of extracts containing this compound. The primary method for assessing antimicrobial and antifungal efficacy is the determination of the Minimum Inhibitory Concentration (MIC). rsc.org This assay identifies the lowest concentration of a substance that prevents visible growth of a microorganism. rsc.org Other common techniques include the broth microdilution and agar (B569324) diffusion methods, which are also used to evaluate the antimicrobial potential of PA-containing extracts. acs.org For assessing other biological activities, such as general toxicity, the brine shrimp lethality bioassay has been utilized. nih.gov
Effects on Invertebrate Models (e.g., Larvicidal Activity against Culex pipiens)
Specific research has demonstrated the potent effect of isolated this compound on invertebrate models. A study investigating its activity against the common house mosquito, Culex pipiens, found it to be an effective larvicide and pupicide. acs.org
When tested on the larvae and pupae of Culex pipiens, this compound induced significant mortality within a short period. acs.org At concentrations ranging from 100 to 500 µg/ml, it caused mortality rates of 12% to 84% after one day, which increased to 16% to 100% within two days. acs.org The study established a median lethal concentration (LC₅₀) value of 147.9 µg/ml for the combined larval and pupal stages, highlighting its potency against this disease vector. acs.org
Table 2: Larvicidal and Pupicidal Activity of this compound against Culex pipiens
| Exposure Time | Concentration (µg/mL) | Mortality (%) | LC₅₀ (µg/mL) | Citation |
|---|---|---|---|---|
| 1 Day | 100 - 500 | 12 - 84 | 147.9 | acs.org |
Ecological Role of this compound in Plant Defense against Herbivores
This compound, as a pyrrolizidine alkaloid, plays a crucial ecological role in the chemical defense of plants against herbivores. researchgate.netacs.orgsemanticscholar.org PAs are secondary metabolites produced by a wide variety of plants, and their presence is a key strategy for deterring consumption by both insects and vertebrates. researchgate.netdss.go.th
The defensive mechanism of PAs is multifaceted. Many of these alkaloids are bitter and act as feeding deterrents. acs.org At a molecular level, their ability to modulate neuroreceptors can induce immediate food avoidance in animals that ingest them. mdpi.comacs.org Furthermore, the inherent toxicity of these compounds, which can affect the liver and other organs in vertebrates, makes the plants unpalatable and dangerous for most herbivores. researchgate.net This chemical shield is vital for the plant's survival and propagation, allowing it to thrive in environments with significant herbivore pressure. researchgate.net
Structure Activity Relationships Sar in Curassavine and Its Analogs
Influence of Necine Base Structure on Biological Activity
The necine base, a bicyclic amino alcohol, forms the core of a pyrrolizidine (B1209537) alkaloid. scielo.org.mx Its structural characteristics are a primary determinant of the compound's biological activity. A critical feature for toxicity is the presence of a double bond between the C-1 and C-2 positions of the pyrrolizidine nucleus. scielo.org.mxmdpi.com This unsaturation is a prerequisite for metabolic activation in the liver to reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which are the ultimate toxic agents that can form adducts with cellular macromolecules. mdpi.com
Pyrrolizidine alkaloids are generally classified into four main types based on their necine base structure: retronecine, heliotridine (B129409), otonecine (B3428663), and platynecine. datadryad.orgnih.gov
Retronecine, Heliotridine, and Otonecine Types : These bases are 1,2-unsaturated and are therefore associated with significant toxicity. scielo.org.mx Retronecine and heliotridine are stereoisomers. nih.gov The otonecine base is structurally distinct, featuring a monocyclic structure and a methylated nitrogen, which prevents it from forming N-oxides. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have established a hepatotoxic rank order for these bases as: otonecine > retronecine. datadryad.orgnih.govoup.com
Platynecine Type : This necine base is saturated, lacking the 1,2-double bond. Consequently, PAs with a platynecine base are generally considered non-toxic or significantly less toxic because they cannot be readily metabolized into reactive pyrrolic intermediates. datadryad.orgnih.gov
The subject compound, Curassavine , contains the necine base (-)-trachelanthamidine. vulcanchem.com This base is a saturated 1-hydroxymethylpyrrolizidine, similar to the platynecine type, and lacks the 1,2-unsaturation required for typical PA toxicity. vulcanchem.com
Table 1: Classification of Common Necine Bases and Their Associated Biological Activity
| Necine Base Type | Key Structural Feature | General Biological Activity/Toxicity | Example Compound(s) |
|---|---|---|---|
| Retronecine | 1,2-Unsaturated | High (Hepatotoxic) | Senecionine, Retrorsine |
| Heliotridine | 1,2-Unsaturated | High (Hepatotoxic) | Heliotrine, Lasiocarpine |
| Otonecine | 1,2-Unsaturated, Monocyclic | Very High (Hepatotoxic) | Otosenine, Florosenine |
| Platynecine/Trachelanthamidine (B129624) | Saturated | Low to Non-toxic | Platyphylline, this compound |
Role of Necic Acid Moiety in Modulating Activity
Necic acids are mono- or dicarboxylic acids, often with branched carbon chains, that esterify the hydroxyl groups of the necine base. core.ac.uk The structure of the necic acid has a profound influence on the biological activity of the PA, with some studies suggesting it has a greater impact on hepatotoxicity than the necine base itself. datadryad.orgnih.govoup.com
Key characteristics of the necic acid that modulate activity include:
Branching : Esterification with a branched-chain necic acid is considered a requirement for the toxicity of 1,2-unsaturated PAs. tandfonline.com
Acid Type : Common necic acids include angelic acid and tiglic acid, which are derived from the amino acid isoleucine. nih.gov this compound is esterified with a unique C8 monocarboxylic necic acid known as (-)-curassavic acid or homoviridifloric acid. vulcanchem.comrsc.org
Impact of Esterification Patterns on Biological Interactions
The pattern of esterification—referring to which hydroxyl groups on the necine base are bonded to necic acids and whether the ester is a monoester, open-chain diester, or macrocyclic diester—is crucial for biological activity. mjcce.org.mk For PAs with an unsaturated necine base, esterification at the C-7 and/or C-9 position is essential for their toxic potential. scielo.org.mx
The different patterns of esterification are:
Monoesters : Where a single hydroxyl group (typically at C-9) is esterified. These are generally the least toxic type of unsaturated PAs. nih.govoup.com this compound is a monoester, with the necic acid attached to the C-1 hydroxymethyl group of the trachelanthamidine base. vulcanchem.com
Open-Chain Diesters : Where two separate necic acids esterify the hydroxyl groups at C-7 and C-9. These show intermediate to high toxicity. oup.com
Macrocyclic Diesters : Where a single dicarboxylic necic acid esterifies both the C-7 and C-9 hydroxyls, forming a large ring structure. These are typically the most toxic PAs, as the macrocyclic structure provides steric hindrance that protects the ester bonds from hydrolysis by detoxifying enzymes, thus increasing their bioavailability and persistence. datadryad.orgoup.com
Table 2: Influence of Esterification Pattern on Pyrrolizidine Alkaloid Activity
| Esterification Pattern | Description | General Biological Activity/Toxicity Rank | Example Compound(s) |
|---|---|---|---|
| Macrocyclic Diester | A dicarboxylic acid esterifies both C-7 and C-9 hydroxyls, forming a ring. | 1 (Highest) | Senecionine, Jacobine |
| Open-Chain Diester | Two separate necic acids esterify C-7 and C-9 hydroxyls. | 2 (Intermediate/High) | Lasiocarpine, Heliosupine |
| Monoester | A single necic acid esterifies one hydroxyl group (C-7 or C-9). | 3 (Lowest) | Echinatine, Intermedine |
Computational and Chemoinformatic Approaches to Pyrrolizidine Alkaloid SAR
In recent years, computational and chemoinformatic methods have become essential tools for investigating the SAR of pyrrolizidine alkaloids. These in silico approaches allow for the analysis of large numbers of compounds to predict their biological activity and to identify the structural features responsible for these effects. datadryad.orgnih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activity. datadryad.orgnih.gov For PAs, QSAR studies have been used to create predictive models for hepatotoxicity based on a large dataset of over 600 different alkaloids. datadryad.orgnih.gov These models have successfully identified key molecular descriptors and confirmed the SAR principles, such as the importance of the necine base type and esterification pattern. datadryad.orgnih.govoup.com
Machine Learning Algorithms : Advanced algorithms like Random Forests and Artificial Neural Networks have been employed to build robust QSAR models. datadryad.orgnih.govoup.com These methods can handle complex, non-linear relationships between structure and activity, providing detailed predictions of the hepatotoxic potential of a wide range of PAs. datadryad.orgoup.com
Molecular Docking and Target Prediction : Chemoinformatic tools such as ChemMapper and SwissTargetPrediction are used to screen large libraries of PAs against potential protein targets. nih.gov Such studies have predicted interactions between PAs and biological targets like the muscarinic acetylcholine (B1216132) receptor M1, offering insights into mechanisms of neurotoxicity. nih.gov These computational predictions can then guide further in vitro and in vivo experimental validation.
These computational methods provide a powerful framework for prioritizing PAs for toxicological assessment, understanding their mechanisms of action, and elucidating the nuanced structural features that govern their biological interactions.
Compound List
Analytical Methodologies for the Isolation and Quantification of Curassavine
The accurate detection and quantification of pyrrolizidine (B1209537) alkaloids (PAs), including curassavine, are essential for various fields of research. The analytical process typically involves three main stages: extraction of the alkaloids from the sample matrix, separation of the individual compounds, and their subsequent identification and quantification. nih.gov Due to the structural diversity of PAs and their presence in complex matrices, sophisticated and validated analytical methods are required.
Future Directions in Curassavine Research
Elucidation of Unexplored Biosynthetic Genes and Enzymes
The biosynthesis of pyrrolizidine (B1209537) alkaloids is a complex process that is not yet fully understood, and Curassavine is no exception. mdpi.com The known pathway begins with the synthesis of a necine base, which is then esterified with necic acids. mdpi.commdpi.com The initial committed step, the formation of homospermidine from polyamines, is catalyzed by homospermidine synthase (HSS), an enzyme that has evolved independently multiple times from deoxyhypusine (B1670255) synthase (DHS). mdpi.comnih.govnih.gov
However, the subsequent enzymatic steps leading to the unique structure of this compound remain largely uncharacterized. A critical gap in knowledge concerns the biosynthesis of its distinctive necic acid, curassavic acid [2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoic acid]. researchgate.net Future research must focus on identifying the specific enzymes—likely a series of oxidoreductases, hydratases, and acyltransferases—responsible for constructing this C8 acid moiety and catalyzing its esterification with the trachelanthamidine (B129624) base.
Modern genomic and transcriptomic approaches are poised to unravel these mysteries. Genome mining of Heliotropium curassavicum and related species, combined with co-expression analysis, can identify candidate genes that are expressed in tissues where this compound is produced. nih.govplos.orgbiorxiv.org The function of these candidate genes can then be validated through heterologous expression in microbial or plant systems, followed by in vitro enzymatic assays. Furthermore, homology modeling can provide structural insights into these undiscovered enzymes, guiding functional characterization and protein engineering efforts. nih.govresearchgate.netnih.govscialert.net
Development of Novel Synthetic Routes and Derivatization Strategies
The development of efficient and versatile synthetic methodologies is paramount for advancing this compound research. While the structure has been elucidated, reports on its total synthesis are scarce. researchgate.net Future synthetic chemistry efforts should aim to establish robust and stereoselective total syntheses of this compound. Such routes would not only confirm its absolute stereochemistry but also provide access to significant quantities of the pure compound for detailed biological testing.
Moreover, a flexible synthetic strategy would enable the creation of a library of this compound analogues. By systematically modifying the necine base or the necic acid moiety, chemists can conduct comprehensive structure-activity relationship (SAR) studies. nih.govnih.govoncodesign-services.comrsc.orgcollaborativedrug.com These investigations are crucial for identifying the specific structural features responsible for its biological activities and for optimizing potential therapeutic or agrochemical leads.
In parallel, the development of novel derivatization strategies is essential for enhancing analytical detection. This compound, like many PAs, can be challenging to detect in complex mixtures due to its physicochemical properties. thermofisher.com Derivatization can modify the molecule to improve its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for more sensitive detection by high-performance liquid chromatography (HPLC). researchgate.netnih.govresearchgate.netshimadzu.com Future work could explore new derivatizing agents that react specifically and efficiently with this compound, leading to derivatives with superior chromatographic behavior and detector response, particularly for advanced techniques like LC-MS/MS.
Advanced Mechanistic Investigations in Relevant Biological Systems
The toxicological profile of many PAs is attributed to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. mdpi.cominchem.org These electrophilic metabolites can then alkylate biological macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. mdpi.cominchem.org While this provides a general framework, the specific molecular mechanisms of this compound are largely unexplored.
Future research should delve into the precise molecular interactions of this compound's metabolites. Advanced techniques such as molecular docking could be employed to predict the binding affinities and modes of interaction between activated this compound and specific biological targets like enzymes or receptors. nih.govnih.govtum.de These computational predictions must then be validated through in vitro and in vivo experiments. Identifying the specific proteins and DNA sequences that are targeted by this compound is a critical step in understanding its mode of action.
Furthermore, the reported larvicidal activity of this compound against the mosquito Culex pipiens opens up a distinct avenue of mechanistic investigation. ekb.eg The biochemical pathways in insects can differ significantly from those in vertebrates. Therefore, studies are needed to determine if the toxicity mechanism in insects also involves metabolic activation or if it proceeds through a different pathway, such as neurotoxicity or disruption of developmental processes.
Exploration of New Ecological Roles and Inter-species Interactions
Pyrrolizidine alkaloids are recognized as key components of plant chemical defense, primarily against generalist herbivores. mdpi.commdpi.comnaturecollective.org The plant producing this compound, Heliotropium curassavicum, is known to engage in a variety of ecological interactions. naturecollective.orgiucngisd.org It is visited by a range of insects, including moths, bees, and flies, and serves as a host for certain butterfly species. naturecollective.orgpakbs.org
A significant future direction is to elucidate the specific ecological role of this compound within this web of interactions. Does its presence deter feeding by generalist insect herbivores? Conversely, are there specialist insects that have evolved to tolerate and even sequester this compound for their own defense against predators, a phenomenon observed with other PAs? mdpi.com Investigating the effects of purified this compound on the feeding behavior, development, and fitness of both generalist and specialist herbivores associated with H. curassavicum would provide direct evidence of its defensive function.
Beyond plant-herbivore interactions, the potential allelopathic effects of this compound on neighboring plant species and its influence on soil microbial communities are completely unexplored territories. mdpi.com The release of this compound into the soil via root exudates or decomposition of plant tissues could impact seed germination, plant growth, and the composition of the rhizosphere microbiome, representing a novel area for ecological research.
Standardization of Analytical Protocols for Comprehensive Profiling
A significant challenge in the study of PAs, including this compound, is the lack of standardized and validated analytical methods for their quantification in diverse and complex matrices. mdpi.comresearchgate.net While techniques like gas chromatography-mass spectrometry (GC-MS) have been used for detection, the development of robust, routine protocols is essential for accurate risk assessment and quality control of herbal products, honey, and other agricultural commodities. mdpi.commdpi.com
A crucial future direction is the establishment of standardized analytical protocols for the comprehensive profiling and quantification of this compound. This involves a multi-step process beginning with the optimization of extraction procedures from various sample types to ensure high recovery and minimal degradation. Subsequently, highly selective and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be fully developed and validated according to international guidelines.
The validation process should assess parameters like linearity, accuracy, precision, specificity, and limits of detection and quantification. A critical component of standardization is the development of certified reference materials for this compound and its major metabolites. Ultimately, inter-laboratory comparison studies, or ring trials, will be necessary to ensure that the developed methods are reproducible and reliable across different analytical laboratories. shimadzu.com Such standardized protocols are indispensable for regulatory bodies to monitor food and feed safety and to conduct accurate human exposure assessments.
Q & A
Q. What protocols ensure ethical sourcing and documentation of this compound-containing plant materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
